4-(4-Methoxybenzylideneamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylideneamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-19-14-8-2-11(3-9-14)10-16-13-6-4-12(5-7-13)15(17)18/h2-10H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXBWEWYPPSELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308062 | |
| Record name | 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4380-38-5 | |
| Record name | NSC201833 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201833 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{(E)-[(4-Methoxyphenyl)methylidene]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-METHOXYBENZYLIDENEAMINO)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization
The synthesis of 4-(4-Methoxybenzylideneamino)benzoic acid is typically achieved through a straightforward condensation reaction between 4-aminobenzoic acid and 4-methoxybenzaldehyde (B44291). The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be catalyzed by a few drops of acid. The product, being a solid, can often be isolated by simple filtration.
The characterization of the synthesized compound is crucial to confirm its identity and purity. This is accomplished using a variety of spectroscopic techniques.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | C=O (carboxylic acid): ~1680-1700C=N (imine): ~1600-1625C-O (ether): ~1250 | COOH: ~12.0-13.0 (s, 1H)CH=N: ~8.5 (s, 1H)Aromatic H: ~6.9-8.2 (m)OCH₃: ~3.8 (s, 3H) | C=O: ~167C=N: ~160Aromatic C: ~114-162OCH₃: ~55 |
| 4-Aminobenzoic acid | NH₂: ~3300-3500C=O: ~1670 | COOH: ~12.5 (s, 1H)NH₂: ~5.9 (s, 2H)Aromatic H: ~6.6-7.7 (d, 4H) | C=O: ~168Aromatic C: ~113-152 |
| 4-Methoxybenzaldehyde | C=O (aldehyde): ~1685C-O (ether): ~1260 | CHO: ~9.9 (s, 1H)Aromatic H: ~7.0-7.8 (d, 4H)OCH₃: ~3.9 (s, 3H) | C=O: ~191Aromatic C: ~114-164OCH₃: ~56 |
Note: The spectral data for the title compound are typical values and may vary slightly depending on the solvent and experimental conditions. Data for the starting materials are provided for comparison.
Structural Elucidation and Advanced Characterization Techniques
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
A study on a closely related compound, 4-((2-hydroxybenzylidene)amino)benzoic acid, provides insight into the expected spectral features. semanticscholar.org The FT-IR spectrum of this Schiff base showcases prominent peaks that can be correlated to the structure of 4-(4-Methoxybenzylideneamino)benzoic acid.
Expected FT-IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300-2500 | O-H stretching (broad) | Carboxylic acid |
| ~3050-3000 | C-H stretching | Aromatic C-H |
| ~2950-2850 | C-H stretching | Methoxy (B1213986) (-OCH₃) |
| ~1685 | C=O stretching | Carboxylic acid |
| ~1625 | C=N stretching | Imine |
| ~1600, ~1500 | C=C stretching | Aromatic ring |
| ~1250 | Asymmetric C-O-C stretching | Aryl ether |
| ~1030 | Symmetric C-O-C stretching | Aryl ether |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The imine C=N stretch is a key indicator of the Schiff base formation. The presence of strong bands related to the methoxy group's C-O stretching further confirms the molecular structure.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Experimental Raman spectra for this compound are not widely reported. However, the expected Raman shifts can be predicted based on the vibrational modes of its constituent functional groups. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to FT-IR.
Expected Raman Shifts for this compound:
| Raman Shift (cm⁻¹) | Assignment | Functional Group |
| ~1625 | C=N stretching | Imine |
| ~1605 | Aromatic C=C stretching | Benzene (B151609) rings |
| ~1580 | Aromatic C=C stretching | Benzene rings |
| ~1170 | Aromatic C-H in-plane bending | Benzene rings |
| ~830 | Ring breathing mode | para-substituted benzene |
Surface-Enhanced Raman Scattering (SERS) would be a valuable technique for detecting this compound at very low concentrations, although no specific SERS studies on this compound have been found in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for providing detailed information about the atomic connectivity and chemical environment within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Mapping
The ¹H NMR spectrum provides a map of the different proton environments in the molecule. Based on the structure of this compound, a distinct set of signals is expected. Experimental data for the closely related compound 4-[(2-chlorobenzylidene)amino]benzoic acid shows characteristic shifts for the aromatic and imine protons. semanticscholar.org
Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | Singlet | 1H | -COOH |
| ~8.5 | Singlet | 1H | -CH=N- (Imine) |
| ~8.0 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to -CH=N- |
| ~7.3 | Doublet | 2H | Aromatic protons meta to -COOH |
| ~7.0 | Doublet | 2H | Aromatic protons meta to -CH=N- |
| ~3.8 | Singlet | 3H | -OCH₃ |
The downfield shift of the carboxylic acid proton is due to its acidic nature and hydrogen bonding. The singlet for the imine proton is a characteristic feature. The aromatic region would display a set of doublets due to the para-substitution on both benzene rings. The upfield singlet corresponds to the three protons of the methoxy group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Carboxylic acid) |
| ~162 | C=N (Imine) |
| ~161 | Aromatic C-O |
| ~155 | Aromatic C-N |
| ~132 | Aromatic C-H |
| ~131 | Aromatic C-COOH |
| ~129 | Aromatic C-H |
| ~128 | Aromatic C-C=N |
| ~122 | Aromatic C-H |
| ~114 | Aromatic C-H |
| ~55 | -OCH₃ |
The carbonyl carbon of the carboxylic acid is expected at the lowest field. The imine carbon also appears at a significantly downfield position. The various aromatic carbons would have distinct chemical shifts based on their substitution and position. The methoxy carbon would be observed at the highest field.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The extended conjugation in this compound, encompassing both aromatic rings and the imine bond, is expected to result in strong UV absorption.
The electronic spectrum of this compound is anticipated to show two main absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, being of higher energy, will occur at shorter wavelengths (higher absorbance), while the lower energy n → π* transitions will be observed at longer wavelengths (lower absorbance).
Expected Electronic Transitions for this compound:
| Transition | Wavelength Range (nm) | Chromophore |
| π → π | ~250-300 | Aromatic rings, C=N |
| n → π | ~320-360 | C=N |
The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity. The extended π-system created by the entire molecule leads to a bathochromic (red) shift compared to the individual starting materials, 4-aminobenzoic acid and 4-methoxybenzaldehyde (B44291).
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a fundamental technique for confirming the molecular weight of this compound. The compound has a molecular formula of C₁₅H₁₃NO₃, corresponding to a molecular weight of approximately 255.27 g/mol and a monoisotopic mass of 255.08954 Da. echemi.comuni.lu High-resolution mass spectrometry can verify this mass with high precision, confirming the elemental composition.
The analysis typically involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. Different ionization techniques can produce various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) species, each providing further evidence for the molecular weight. uni.lu
Below is a table of predicted mass spectrometry data for common adducts of this compound. uni.lu
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 256.09682 |
| [M+Na]⁺ | 278.07876 |
| [M+K]⁺ | 294.05270 |
| [M+NH₄]⁺ | 273.12336 |
| [M-H]⁻ | 254.08226 |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as the most powerful technique for the absolute determination of a molecule's structure in the solid state. It provides precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the techniques described below are standard for the characterization of such compounds, a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched scientific literature. The following sections describe the principles of the analyses and the type of information they would yield for this molecule.
Single Crystal X-ray Diffraction (SC-XRD) is the gold-standard method for obtaining an exact three-dimensional model of a molecule. By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the precise coordinates of each atom (excluding hydrogen, which is often computationally placed) can be determined.
This analysis would reveal critical data, including:
Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.
Unit Cell Dimensions: The precise lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell.
Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form, confirming the covalent structure of the molecule.
The data from an SC-XRD experiment would allow for a detailed analysis of the molecule's conformation. A key feature of Schiff bases like this compound is their potential for non-planarity. The conformation is defined by a series of torsion angles (also called dihedral angles), which describe the rotation around specific single bonds. wikipedia.orgnumberanalytics.com
Key conformational parameters that would be determined include:
Dihedral Angle Between Aromatic Rings: The angle between the planes of the methoxy-substituted benzene ring and the benzoic acid ring. This value indicates the degree of twist in the molecular backbone, which is influenced by steric hindrance and electronic effects.
Imine Torsion Angle (C-C=N-C): The torsion angle around the C=N double bond and adjacent single bonds would define the planarity of the central benzylideneamino linkage. Schiff bases often exhibit a nearly planar E-configuration about the C=N bond.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govnih.gov Based on the electron distribution calculated from crystallographic data, it defines a surface for a molecule where the contribution from its own electrons is equal to the contribution from all other molecules in the crystal.
This analysis provides valuable insights into crystal packing:
d_norm Map: This color-coded map on the Hirshfeld surface highlights regions of significant intermolecular contact. Red spots indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii, while blue regions represent weaker or no contacts. cerist.dz
O···H contacts from the carboxylic acid and methoxy groups.
C···H contacts involving the aromatic rings.
H···H contacts, which often comprise a large portion of the surface area.
Potential π-π stacking interactions between aromatic rings.
Together, these crystallographic and computational analyses provide a comprehensive understanding of the structural chemistry of this compound in the solid state.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Methoxybenzylideneamino)benzoic acid, DFT calculations, often employing functionals like B3LYP, are instrumental in predicting its molecular properties. researchgate.netresearchgate.net
The initial step in computational analysis involves geometry optimization, where the molecule's most stable conformation (lowest energy state) is determined. researchgate.net For this compound, this process reveals key structural parameters. The molecule consists of two phenyl rings connected by an imine bridge (-CH=N-). One ring is substituted with a methoxy (B1213986) group (-OCH₃) and the other with a carboxylic acid group (-COOH).
Studies on similar Schiff base compounds show that the molecule is generally not perfectly planar. There is typically a dihedral angle between the two aromatic rings due to steric hindrance, which influences the electronic conjugation across the molecule. nih.gov The bond lengths and angles are characteristic of their respective bond types, with the C=N imine bond and the C=O and C-O bonds of the carboxylic group being of particular interest for understanding the molecule's reactivity and electronic properties.
| Parameter | Calculated Value (B3LYP) |
|---|---|
| Bond Lengths (Å) | |
| C-C (phenyl ring) | 1.389 - 1.407 |
| C-O (carboxyl) | ~1.361 |
| C=O (carboxyl) | ~1.235 |
| Bond Angles (°) | |
| C-C-C (phenyl ring) | 118.5 - 120.8 |
| O-C=O (carboxyl) | ~122.0 |
Note: Data presented are typical values for similar benzoic acid structures as found in computational studies. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. actascientific.com For this compound, the HOMO is typically localized on the electron-rich methoxybenzylidene portion, while the LUMO is concentrated on the electron-accepting benzoic acid moiety. This distribution facilitates intramolecular charge transfer (ICT), a key feature for many of its properties.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.82 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 5.00 |
Note: The values are based on DFT/B3LYP calculations for 4-(carboxyamino)-benzoic acid and are indicative of the expected range for the title compound. actascientific.com
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map displays different potential values on the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). actascientific.com
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid and methoxy groups, identifying them as the primary sites for electrophilic interaction. The hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit the most positive potential (blue), marking them as sites for nucleophilic attack. semanticscholar.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. rsc.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
In this compound, significant ICT is expected. Key interactions would include the delocalization of lone pair electrons from the oxygen atom of the methoxy group (donor) into the π* anti-bonding orbitals of the adjacent phenyl ring (acceptor). Similarly, delocalization occurs from the nitrogen lone pair of the imine group and towards the π* orbitals of the benzoic acid ring. These interactions contribute significantly to the stability of the molecule. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C)ring | High |
| LP(2) Omethoxy | σ(C-C)ring | Moderate |
| π(C-C)ring1 | π*(C-C)ring2 | High |
Note: The table illustrates typical high-energy interactions found in related Schiff base molecules, indicating significant intramolecular charge transfer. rsc.org
Global Reactivity Parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
A high chemical hardness indicates low reactivity, corresponding to a large HOMO-LUMO gap. actascientific.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. actascientific.com
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.82 |
| Electron Affinity (A) | 1.82 |
| Chemical Hardness (η) | 2.50 |
| Electronegativity (χ) | 4.32 |
| Electrophilicity Index (ω) | 3.73 |
Note: Parameters are calculated using the HOMO/LUMO values from Table 2 for 4-(carboxyamino)-benzoic acid. actascientific.com
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Molecules with significant NLO properties typically possess a large dipole moment, high polarizability, and, most importantly, a large first hyperpolarizability (β). The structure of this compound, featuring an electron-donating group (-OCH₃) and an electron-accepting group (-COOH) connected by a π-conjugated bridge, is characteristic of a D-π-A system, which is a known motif for enhancing NLO response. nih.gov
Computational methods are used to calculate the dipole moment (μ), the average polarizability (α), and the first hyperpolarizability (βtot). researchgate.net These calculations are often performed using DFT or Hartree-Fock (HF) methods. researchgate.net A large β value is indicative of a strong NLO response. The calculated values for similar Schiff bases suggest that this compound is a promising candidate for NLO applications. nih.govnih.gov
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | ~2.5 - 8.5 |
| Average Polarizability (α) (a.u.) | ~200 - 400 |
| First Hyperpolarizability (βtot) (a.u.) | Significantly larger than urea (B33335) (a reference NLO material) |
Note: The values represent a typical range for D-π-A Schiff bases, indicating their potential as effective NLO materials. nih.govutp.edu.co
Electric Dipole Moment (μ) Determination
The electric dipole moment is a fundamental measure of the asymmetry of charge distribution within a molecule. It is a critical parameter for understanding a molecule's interaction with electric fields and its solvent preferences. A thorough search of existing research yielded no specific studies that have computationally determined the electric dipole moment of this compound. Therefore, no quantitative data can be presented.
Table 1: Electric Dipole Moment (μ) of this compound
| Computational Method | Basis Set | Dipole Moment (μ) in Debye |
|---|
Hyperpolarizability (β) Analysis
First-order hyperpolarizability (β) is a key indicator of a molecule's potential for use in nonlinear optical (NLO) applications, such as frequency doubling of light. The magnitude of β is influenced by the molecular structure, including the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. Despite the structural features of this compound suggesting potential NLO properties, no studies have been published that specifically calculate its hyperpolarizability.
Table 2: First-Order Hyperpolarizability (β) of this compound
| Computational Method | Basis Set | Hyperpolarizability (β) in esu |
|---|
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles and Coordination Modes of 4-(4-Methoxybenzylideneamino)benzoic acid
Schiff bases derived from amino acids are of significant interest in coordination chemistry because they can mimic biological systems and form stable metal chelates. The design of this compound incorporates key functional groups that are strategically positioned to engage in chelation with a central metal ion.
The primary donor sites in this compound are the nitrogen atom of the azomethine group (-CH=N-) and an oxygen atom from the deprotonated carboxylate group (-COO⁻). The lone pair of electrons on the imine nitrogen is available for donation to a metal center. Upon deprotonation of the carboxylic acid proton, the resulting carboxylate anion acts as a strong coordination site. This dual-donor capability allows the ligand to form a stable five- or six-membered chelate ring with a metal ion, a highly favorable arrangement in coordination chemistry. Studies on analogous Schiff base ligands confirm that coordination typically occurs through the azomethine nitrogen and the deprotonated carboxylate oxygen. yu.edu.joimist.ma
Based on the presence of the azomethine nitrogen and the carboxylate oxygen as the primary binding sites, this compound typically functions as a monoanionic bidentate ligand. yu.edu.joimist.ma This means it forms two bonds with the central metal ion through an N,O-donor set after losing one proton from the carboxylic acid group. This bidentate chelation is the most common coordination mode observed for this class of ligands, leading to the formation of stable mononuclear complexes, often with a 1:2 metal-to-ligand stoichiometry. yu.edu.jo
Synthesis of Transition Metal Complexes with this compound
The synthesis of metal complexes with this ligand generally follows a standard procedure for Schiff base chelation. The pre-formed ligand is dissolved in a suitable organic solvent, typically ethanol (B145695), and mixed with a solution of the desired metal salt (e.g., chlorides or acetates). The reaction mixture is then heated under reflux for several hours, during which the complex precipitates from the solution. biointerfaceresearch.com The resulting solid is then filtered, washed, and dried.
This ligand readily forms stable complexes with a range of divalent transition metals. While specific research on this compound is limited, studies on closely related analogues provide significant insight into the expected products.
For instance, a study on the Ni(II) complex of a very similar Schiff base derived from 4-methoxybenzaldehyde (B44291) and o-aminobenzoic acid demonstrated the formation of a stable, non-electrolytic complex. imist.ma The analytical data suggested a square planar geometry for the Ni(II) center. It is expected that this compound would form similar four-coordinate or six-coordinate (octahedral) complexes with Co(II), Cu(II), Zn(II), and Pd(II), often incorporating additional ligands like water molecules to satisfy the metal's coordination sphere. The typical stoichiometry for such complexes is [M(L)₂], where L represents the deprotonated Schiff base ligand. yu.edu.jomdpi.com
The formation of complexes with higher-valent metal ions such as Cr(III) and Zr(IV) is also a feature of Schiff base ligands. These metals, with their higher charge density and preference for higher coordination numbers (typically six), readily form stable chelates. Although specific documented syntheses of Cr(III) or Zr(IV) complexes with this compound are not widely available, related Schiff base ligands are known to coordinate with these ions, often resulting in octahedral complexes with a 1:2 or 1:3 metal-to-ligand ratio.
Characterization of Metal Chelates
A combination of spectroscopic and analytical techniques is employed to confirm the formation of the metal chelates and to elucidate their structures.
Infrared (IR) Spectroscopy : IR spectroscopy is a crucial tool for verifying the coordination of the ligand to the metal ion. The spectrum of the free ligand shows a characteristic stretching vibration for the azomethine (C=N) group and the carbonyl (C=O) of the carboxylic acid. Upon complexation, the C=N stretching band typically shifts to a lower frequency, indicating the involvement of the imine nitrogen in bonding. Similarly, the C=O band of the carboxylic acid is replaced by the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group, confirming its deprotonation and bonding to the metal. imist.ma The appearance of new, lower-frequency bands is attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. imist.ma
UV-Visible Spectroscopy : Electronic spectra provide information about the geometry of the metal complex. The spectra of the complexes typically show bands corresponding to π → π* and n → π* transitions within the ligand, as well as lower energy d-d transition bands for the metal ion. The position and intensity of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).
Magnetic Susceptibility and Molar Conductance : Magnetic moment measurements help in determining the geometry and the spin state of the complex. For example, magnetic data can distinguish between square planar (diamagnetic) and tetrahedral or octahedral (paramagnetic) Ni(II) complexes. Molar conductance measurements in solvents like DMF or DMSO are used to determine if the complexes are electrolytic or non-electrolytic in nature. Low conductance values typically indicate non-electrolytic complexes where anions are not present as counter-ions. yu.edu.joimist.ma
Elemental and Thermal Analysis : Elemental analysis (CHN) is used to determine the empirical formula of the complexes and confirm their stoichiometry. Thermogravimetric analysis (TGA) can be used to study the thermal stability of the chelates and to confirm the presence of coordinated or lattice water molecules.
The table below summarizes the key physicochemical properties and IR spectral data for a representative Ni(II) complex of a closely related ligand, which serves as a model for the complexes of this compound.
| Property | Observation | Inference |
| Physical State | Colored, air-stable solid | Formation of a stable complex. |
| Solubility | Generally soluble in DMF and DMSO | Suitable for solution-state studies like molar conductance. yu.edu.jo |
| Molar Conductance | Low value (e.g., 18.15 Ω⁻¹cm²mol⁻¹) imist.ma | Non-electrolytic nature. imist.ma |
| Decomposition Temp. | High (e.g., >340 °C) imist.ma | Good thermal stability. imist.ma |
| IR: ν(C=O) of COOH | Shifts from ~1728 cm⁻¹ in the ligand to a lower frequency (~1678 cm⁻¹) in the complex. imist.ma | Coordination via carboxylate oxygen after deprotonation. imist.ma |
| IR: ν(C=N) | Shifts to a lower frequency upon complexation. | Coordination via azomethine nitrogen. |
| IR: New Bands | Appearance of bands in the far-IR region (e.g., ~779 cm⁻¹ for ν(Ni-N) and ~684 cm⁻¹ for ν(Ni-O)). imist.ma | Direct evidence of M-N and M-O bond formation. imist.ma |
After a comprehensive search for scholarly articles and research data, it has been determined that specific experimental data on the coordination chemistry and metal complex formation of the compound “this compound” is not available in the public scientific literature accessible through the conducted searches.
The user's request is highly specific, requiring detailed research findings for distinct subsections, including elemental analysis, various spectroscopic signatures (IR, UV-Vis, NMR, ESR), magnetic susceptibility, thermal analysis, and molar conductance studies for the metal complexes of this particular Schiff base.
While extensive literature exists on the metal complexes of analogous Schiff bases derived from 4-aminobenzoic acid or p-anisaldehyde with other reaction partners, and on aminobenzoic acid derivatives in general, no studies presenting the specific data required to populate the requested outline for “this compound” metal complexes could be located.
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Structural Aspects and Bonding in Metal Complexes
Investigation of Metal-Ligand Bond Strength and Stability Constants
The stability of a metal complex in solution is a critical factor in coordination chemistry, providing insight into the strength of the interaction between a metal ion and a ligand. This stability is quantitatively expressed by the stability constant (or formation constant), which is a specific application of the equilibrium constant. For the Schiff base ligand this compound, the formation of metal complexes involves the donation of electron pairs from the ligand's nitrogen and oxygen atoms to a central metal ion. While specific, comprehensive experimental studies detailing the stability constants for this exact ligand are not extensively documented in publicly accessible literature, the methodologies for their determination are well-established.
Detailed Research Findings
The investigation of metal-ligand interactions for Schiff base complexes typically involves a combination of experimental techniques and computational analysis to elucidate both the thermodynamic stability in solution and the intrinsic nature of the coordination bond.
Thermodynamic Parameters: Beyond the stability constant, a complete thermodynamic profile provides deeper insight into the driving forces of complex formation. This includes the Gibbs free energy of formation (ΔG°), enthalpy of formation (ΔH°), and entropy of formation (ΔS°). These parameters are related by the equation:
ΔG° = -RTlnβ = ΔH° - TΔS°
Enthalpy of Formation (ΔH°): This value reflects the heat released or absorbed during the formation of the coordination bond. A negative ΔH° (exothermic process) suggests the formation of strong metal-ligand bonds. Calorimetric titration is the most direct method for its determination.
Computational Analysis of Bond Strength: In the absence of extensive experimental data, computational chemistry provides a powerful tool for investigating metal-ligand bond strength and the electronic structure of complexes. wiserpub.com Methods like Density Functional Theory (DFT) can be used to:
Optimize the geometry of the metal complexes.
Calculate the binding energies between the metal ion and the this compound ligand.
Such computational explorations can predict the stability of different potential coordination modes and provide a quantum-level understanding of the bonding, complementing and guiding experimental studies. wiserpub.com
Data Tables
Since specific experimental values for the stability constants and thermodynamic parameters of this compound complexes are not available in the cited literature, the following table summarizes the key investigative techniques and the information they provide.
| Investigative Technique | Parameter Determined | Information Provided |
| Potentiometric Titration | Stepwise (Kn) and Overall (βn) Stability Constants | Quantifies the thermodynamic stability of the complex in solution. |
| Spectrophotometry | Stoichiometry and Stability Constants (βn) | Determines the metal-to-ligand ratio and stability by observing changes in electronic absorption. |
| Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH°), Entropy (ΔS°), and Stability Constant (β) | Directly measures the heat change upon complexation to determine all key thermodynamic parameters. |
| Computational Chemistry (e.g., DFT) | Bond Dissociation Energy (BDE), Binding Energy (ΔEbind), Bond Lengths & Angles | Provides theoretical insight into the intrinsic strength and nature of the metal-ligand bond and predicts the complex's geometry. nih.gov |
Liquid Crystalline Behavior and Mesophase Studies
Mesomorphic Properties of Azomethine-Based Liquid Crystals
The stability of the mesophase in compounds like 4-(4-Methoxybenzylideneamino)benzoic acid is dictated by a delicate balance of intermolecular forces. The rigid core, composed of two benzene (B151609) rings linked by the azomethine group (-CH=N-), provides the necessary anisotropy for the formation of liquid crystalline phases. The terminal methoxy (B1213986) group (-OCH₃) and carboxylic acid group (-COOH) are critical in influencing the mesophase stability.
The terminal methoxy group, being an electron-donating group, can enhance the polarizability of the molecule, which in turn can affect the intermolecular attractions and the thermal stability of the mesophase. In homologous series of Schiff bases, the length of the terminal alkoxy chain is a key factor in determining the mesomorphic behavior; longer chains tend to promote the formation of smectic phases.
The carboxylic acid group at the other end of the molecule introduces the possibility of strong hydrogen bonding. This can lead to the formation of dimers, effectively elongating the molecule and significantly increasing the thermal stability of the mesophase. For instance, in a series of 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, the formation of supramolecular imino acid dimers was found to result in an enantiotropic dimorphic behavior with a wide smectic A (SmA) phase and a good nematic (N) phase range. mdpi.com
In azomethine-based liquid crystals, both nematic and smectic phases are commonly observed. The nematic phase is the least ordered mesophase, where the molecules exhibit long-range orientational order but no long-range positional order. Smectic phases, on the other hand, are more ordered, with the molecules arranged in layers. The smectic A (SmA) phase is characterized by molecules aligned perpendicular to the layer planes, while in the smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.
For compounds structurally similar to this compound, the presence of both nematic and smectic phases has been reported. For example, a homologous series of methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates were all found to exhibit an enantiotropic smectic A (SmA) mesophase. nih.gov In another study on a Schiff base/ester series, the introduction of different terminal polar groups led to the observation of a monomorphic smectic A (SmA) phase, and in one case, both SmA and nematic phases. mdpi.com
The specific mesophases exhibited by this compound would depend on the interplay of the factors mentioned above, particularly the dimerization through hydrogen bonding, which would favor the formation of more ordered smectic phases.
The thermal behavior of a liquid crystal can be classified as either enantiotropic or monotropic. An enantiotropic liquid crystal is one where the mesophase is stable on both heating and cooling, meaning the transition from the crystalline solid to the mesophase occurs at a temperature below the clearing point (the temperature at which the mesophase transitions to an isotropic liquid). A monotropic liquid crystal, in contrast, exhibits a mesophase only upon cooling from the isotropic liquid state, as the melting point of the solid is higher than the clearing point.
In homologous series of Schiff bases, both enantiotropic and monotropic behaviors are observed. For instance, in a series of (E)-3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-alkoxybenzoate, all members were found to be monomorphic and possessed an enantiotropic nematic (N) mesophase, with the exception of the derivative with the longest alkoxy chain, which exhibited a monotropic N phase. nih.gov The tendency towards monotropic behavior can increase with the lengthening of the terminal chain, which can lower the thermal stability of the mesophase.
For this compound, the strong hydrogen bonding is expected to lead to high thermal stability of the mesophase, making an enantiotropic behavior more likely.
Experimental Techniques for Mesophase Characterization
The identification and characterization of liquid crystalline mesophases are primarily carried out using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions. In a DSC experiment, the heat flow into or out of a sample is measured as a function of temperature or time, while the sample is subjected to a controlled temperature program.
For a liquid crystalline material, the DSC thermogram will show endothermic peaks on heating (and corresponding exothermic peaks on cooling) at the temperatures of phase transitions. These transitions can include crystal to mesophase, mesophase to mesophase, and mesophase to isotropic liquid. The enthalpy change (ΔH) associated with each transition provides information about the degree of order change during the transition. For example, the crystal to mesophase transition typically has a larger enthalpy change than the mesophase to isotropic liquid transition.
The following table shows representative DSC data for a related Schiff base liquid crystal, methyl 4-(4ʹ-(4ʺ-(decyloxy)benzyloxy)benzylideneamino)benzoate (M3BA), which illustrates the type of data obtained from a DSC analysis.
| Transition | Temperature (°C) | Enthalpy (J/g) |
| Crystal to Smectic A | 105.2 | 85.3 |
| Smectic A to Nematic | 120.5 | 1.2 |
| Nematic to Isotropic | 135.8 | 0.8 |
Data for a structurally similar compound, not this compound.
Polarized Optical Microscopy is an essential tool for the identification of liquid crystalline phases. When a thin film of a liquid crystal is observed between crossed polarizers, each mesophase exhibits a characteristic optical texture. These textures arise from the anisotropic nature of the liquid crystal and the alignment of the molecules at the surfaces of the sample holder.
For example, the nematic phase is often identified by its characteristic Schlieren or threaded texture. The smectic A phase can exhibit a focal conic or homeotropic texture. The smectic C phase also shows a focal conic texture, but it is often broken or has a different appearance compared to the SmA phase. By observing the changes in texture as the sample is heated and cooled, the different mesophases and their transition temperatures can be identified.
The following table summarizes the characteristic textures observed for different mesophases in related azomethine liquid crystals.
| Mesophase | Characteristic Texture |
| Nematic (N) | Schlieren, Threaded |
| Smectic A (SmA) | Focal Conic, Homeotropic |
| Smectic C (SmC) | Broken Focal Conic, Schlieren |
General observations for azomethine-based liquid crystals.
By combining the thermal data from DSC with the visual observations from POM, a comprehensive understanding of the liquid crystalline behavior of a compound like this compound can be achieved.
X-ray Diffraction (XRD) for Mesophase Structure Determination
X-ray diffraction is a powerful technique for elucidating the molecular arrangement within liquid crystalline mesophases. For nematic phases, XRD patterns typically show a diffuse outer ring corresponding to the average intermolecular distance and, in oriented samples, two diffuse arcs on the equator indicating the lack of long-range positional order.
In the case of smectic phases, which possess a layered structure, XRD patterns exhibit one or more sharp, low-angle reflections in the small-angle X-ray scattering (SAXS) region. These reflections correspond to the smectic layer spacing, denoted as 'd'. The value of 'd' provides crucial information about the arrangement of molecules within the layers. For instance, in a smectic A (SmA) phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. In a smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.
Structure-Mesophase Relationship in this compound and its Derivatives
The relationship between the molecular structure of this compound and its derivatives and their mesomorphic behavior is a key area of investigation. Several molecular features contribute to the type, stability, and temperature range of the observed liquid crystal phases.
Effect of Terminal Alkoxy Chain Length: As observed in homologous series, the length of the terminal alkoxy chain (in place of the methoxy group) has a profound effect. Generally, increasing the chain length tends to promote the formation of more ordered smectic phases over the nematic phase. This is attributed to the increased van der Waals interactions between the aliphatic chains, which favor a layered arrangement. semanticscholar.org The transition temperatures often exhibit an odd-even effect, where the clearing temperatures of homologs with an even number of carbons in the alkoxy chain are higher than those of their odd-numbered counterparts. derpharmachemica.com
Role of the Carboxylic Acid Group and Hydrogen Bonding: The carboxylic acid group is a critical determinant of the mesomorphic properties due to its ability to form strong intermolecular hydrogen bonds. This leads to the formation of dimeric structures, which effectively increases the molecular length and anisotropy, thereby enhancing the stability of the mesophase. nih.gov The supramolecular nature of these hydrogen-bonded liquid crystals is a central aspect of their behavior. nih.gov
Polymorphic Phase Formation in Binary and Multicomponent Mixtures
The study of binary and multicomponent mixtures of liquid crystals can reveal complex and often technologically useful phase behavior, including the induction of new phases and the formation of eutectic systems.
When this compound or its derivatives are mixed with other liquid crystalline or even non-liquid crystalline compounds, the resulting intermolecular interactions can lead to the formation of polymorphic phases that are not present in the individual components. For instance, the mixing of two different 4-((2- or 3-) substituted phenyl imino methyl) phenyl-4”-alkoxy benzoates has been shown to induce a smectic A phase over the entire composition range, even when one of the components is purely nematogenic. mdpi.com
The formation of eutectic mixtures is a common phenomenon in binary systems of liquid crystals. A eutectic composition is the specific mixture of two components that melts and solidifies at a single, sharp temperature that is lower than the melting points of either of the individual components. This is particularly advantageous for creating liquid crystal mixtures that are in the liquid crystalline state at room temperature. In a binary phase diagram of (4-methoxybenzylideneamino) phenyl oleate (B1233923) with 4-n-dodecyloxy benzoic acid, a eutectic point was observed at 41 mol%, leading to the formation of polymorphic phases. mdpi.com
The induction of smectic phases in mixtures of otherwise nematic compounds is often attributed to the frustration of the packing of dissimilar molecules, which can favor a layered arrangement to minimize unfavorable interactions. The specific molecular shapes, polarities, and potential for hydrogen bonding between the components of the mixture all play a crucial role in determining the resulting phase diagram and the emergence of new polymorphic phases. mdpi.com
Supramolecular Architectures and Hydrogen Bonding Interactions
Formation of Intermolecular Hydrogen Bonding Networks
The crystal structure of 4-(4-Methoxybenzylideneamino)benzoic acid is stabilized by a hierarchy of hydrogen bonds, ranging from the very strong and directional O-H⋯O interactions to weaker but collectively significant C-H⋯O contacts. These networks are fundamental to the cohesion and thermodynamic stability of the crystalline lattice.
The most prominent and structurally defining feature of this compound in the solid state is the formation of cyclic dimers through intermolecular O-H⋯O hydrogen bonds between the carboxylic acid moieties. This is a characteristic and highly robust self-assembly pattern observed in the vast majority of carboxylic acids. nih.govscispace.com Two molecules associate in a centrosymmetric fashion, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice versa.
This interaction creates a stable, eight-membered ring motif, which is described in graph-set notation as R²₂(8). mdpi.com This dimerization is a highly favorable, exothermic process, with calculated hydrogen-bonding energies for similar 4-substituted benzoic acid dimers ranging from 16.00 to 16.54 kcal/mol. koreascience.kr The presence of an electron-releasing group, such as the methoxybenzylideneamino substituent, in the para position is known to result in the formation of more stable hydrogen bonding compared to those with electron-withdrawing groups. koreascience.krresearchgate.net
Structural studies of analogous Schiff bases, such as 3-[(4-carboxyphenylamino)methylidene]pentane-2,4-dione, confirm that the para-substituted aminobenzoic acid moiety consistently displays these typical carboxylic acid dimers with the R²₂(8) motif. nih.gov These primary dimer units can then serve as building blocks that are further organized into extended one-dimensional chains or two-dimensional sheets through other, weaker interactions.
Table 1: Theoretical Hydrogen Bonding Energies and O-H Frequency Shifts for Dimers of 4-Substituted Benzoic Acids
| Substituent (R) in R-C₆H₄-COOH | Hydrogen Bonding Energy (kcal/mol, DFT) | O-H Vibrational Frequency Shift (Δν, cm⁻¹) |
|---|---|---|
| -NH₂ | 16.50 | -589.3 |
| -OH | 16.54 | -588.2 |
| -H | 16.27 | -580.4 |
| -Cl | 16.29 | -579.5 |
| -NO₂ | 16.00 | -565.3 |
Data adapted from theoretical calculations on various 4-substituted benzoic acids, illustrating the influence of substituents on the stability of the carboxylic acid dimer. koreascience.kr
Beyond the dominant O-H⋯O hydrogen bonds, weaker C-H⋯O interactions play a crucial, secondary role in consolidating the crystal packing. mdpi.comresearchgate.net These interactions involve hydrogen atoms from the aromatic rings and the methoxy (B1213986) group acting as weak donors, with the carboxylate oxygen atoms and potentially the methoxy oxygen or imine nitrogen acting as acceptors.
While the parent compound this compound contains an imine (C=N) group and lacks an N-H donor, its reduced form, 4-((4-methoxybenzyl)amino)benzoic acid, possesses a secondary amine (N-H) group. In the crystal structures of closely related reduced Schiff bases, such as 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, weak N-H⋯π interactions are observed. nih.goviucr.org
In these cases, the amine N-H group does not form traditional hydrogen bonds with strong acceptors but instead interacts with the electron-rich π system of an adjacent aromatic ring. nih.gov These interactions, while weak, are directional and contribute to the formation of specific supramolecular motifs, such as zigzag chains within a layered structure. nih.goviucr.org This demonstrates that upon chemical modification (i.e., reduction of the imine bond), the hydrogen bonding capacity of the molecule changes, allowing for different types of interactions to guide the crystal packing.
Co-crystallization with Solvent Molecules and their Influence on Supramolecular Assembly
The incorporation of solvent molecules into the crystal lattice of a primary compound, a phenomenon known as co-crystallization or solvate formation, can significantly alter its supramolecular assembly. These solvent molecules, far from being passive guests, actively participate in the hydrogen-bonding network, leading to the formation of diverse and often complex structural motifs. While specific crystallographic data for solvates of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from the study of closely related compounds.
One such informative analogue is 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, which has been shown to form a dimethylformamide (DMF) monosolvate monohydrate. plu.mx In this structure, both the DMF and water molecules are integral to the supramolecular architecture, participating in a network of O-H···O and N-H···O hydrogen bonds. plu.mx This intricate web of interactions results in the formation of a layered structure. plu.mx
Another relevant example is the N,N-dimethylformamide monosolvate of 4-(4-Methylbenzenesulfonamido)benzoic acid. In this co-crystal, the DMF molecule is linked to the primary molecule through intermolecular N-H···O and O-H···O hydrogen bonds, creating a chain-like arrangement. nih.gov The oxygen atom of the DMF carbonyl group acts as a hydrogen bond acceptor, interacting with the carboxylic acid proton and the N-H group of the sulfonamide.
Based on these analogous systems, it can be inferred that this compound would likely form co-crystals with various solvents capable of hydrogen bonding, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols like ethanol (B145695). The specific nature of the resulting supramolecular assembly would be dependent on the hydrogen bond donor and acceptor capabilities of the solvent molecule.
Influence of Different Solvents on Supramolecular Assembly:
The table below outlines the plausible hydrogen bonding interactions and resulting supramolecular motifs that could arise from the co-crystallization of this compound with different solvent molecules, based on the behavior of analogous compounds.
| Solvent Molecule | Potential Hydrogen Bonding Interactions | Probable Supramolecular Motif |
| Dimethylformamide (DMF) | The carbonyl oxygen of DMF can act as a hydrogen bond acceptor for the carboxylic acid proton (O-H···O) and potentially the imine N-H group if protonated. | Formation of chains or layered structures where DMF molecules bridge adjacent acid molecules. |
| Dimethyl Sulfoxide (DMSO) | The sulfoxide oxygen of DMSO is a strong hydrogen bond acceptor and would likely interact with the carboxylic acid proton (O-H···O). | Similar to DMF, DMSO could facilitate the formation of extended chains or sheets. |
| Ethanol | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor. It could donate a proton to the carboxylic oxygen (O-H···O) and accept a proton from the carboxylic acid (O-H···O). | Formation of discrete hydrogen-bonded complexes or extended networks, with ethanol molecules potentially linking multiple acid molecules. |
| Water | Water is a versatile hydrogen-bonding agent, capable of donating and accepting two hydrogen bonds. It can bridge carboxylic acid groups and interact with the methoxy and imine functionalities. | Formation of hydrated crystals with complex 2D or 3D hydrogen-bonded networks, often leading to layered structures. nih.gov |
These interactions fundamentally alter the packing of the this compound molecules, influencing properties such as crystal morphology, stability, and solubility.
Modulating Supramolecular Interactions through External Stimuli
The supramolecular interactions within the crystalline lattice of this compound, a member of the Schiff base family, are not static. They can be dynamically modulated by external stimuli such as light and heat, leading to reversible or irreversible changes in the crystal structure and its associated properties.
Photoisomerization:
Schiff bases and N-benzylideneaniline derivatives are well-known for their photochromic properties, undergoing reversible trans-cis isomerization around the C=N double bond upon irradiation with light of a specific wavelength. This photoisomerization induces a significant change in the molecular geometry, which in the solid state can disrupt the existing hydrogen-bonding network and crystal packing.
The trans isomer of this compound is generally the more thermodynamically stable form. Upon exposure to UV light, it can isomerize to the cis form. This transformation would alter the spatial arrangement of the carboxylic acid and methoxy groups, likely leading to a rearrangement of the supramolecular structure. This photo-induced change could potentially be reversed by irradiation with visible light or by thermal relaxation. While specific studies on the solid-state photoisomerization of this exact compound are limited, the behavior is a well-established phenomenon for this class of molecules.
Thermochromism:
Thermochromism, a change in color in response to a change in temperature, is another characteristic feature of many Schiff bases. This phenomenon in the solid state is often associated with a temperature-induced phase transition, which involves a rearrangement of the crystal packing and, consequently, the intermolecular interactions.
For this compound, heating could provide sufficient thermal energy to overcome the lattice forces, leading to a change in the hydrogen-bonding motifs. This could manifest as a shift from one polymorphic form to another, each with a distinct supramolecular arrangement. For instance, a structure dominated by discrete hydrogen-bonded dimers at a lower temperature might transform into a catemeric chain structure at a higher temperature. Such structural changes would be accompanied by alterations in the electronic properties of the crystal, resulting in a visible color change.
The table below summarizes the potential effects of external stimuli on the supramolecular interactions of this compound.
| External Stimulus | Molecular-Level Effect | Supramolecular Consequence |
| UV/Visible Light | trans-cis isomerization around the C=N bond. | Disruption and reformation of hydrogen bonds; potential for a reversible change in crystal packing and symmetry. |
| Heat | Increased molecular motion and vibrational energy. | Phase transition to a different polymorphic form with altered hydrogen-bonding patterns; potential for irreversible structural changes. |
The ability to modulate the supramolecular architecture of this compound through external stimuli opens up possibilities for the design of "smart" materials with switchable properties, although further experimental investigation is required to fully realize this potential.
Advanced Applications in Chemical Sensing
Principles of Chemosensor Design Utilizing Schiff Bases
The design of chemosensors based on Schiff bases like 4-(4-Methoxybenzylideneamino)benzoic acid leverages several photophysical mechanisms that are triggered upon interaction with a target analyte. nih.gov The core principle involves a receptor unit (the Schiff base) that selectively binds the analyte, and a signaling unit (a fluorophore or chromophore) that reports this binding event through an optical signal. rsc.org The imine nitrogen and often other nearby functional groups (like hydroxyl or carboxyl groups) act as key coordination sites for analytes, particularly metal ions. rsc.org
Fluorescence "turn-on" sensors are highly desirable as they produce a signal against a dark background, enhancing sensitivity. Several mechanisms can lead to this phenomenon in Schiff base chemosensors.
One common mechanism is the Chelation-Enhanced Fluorescence (CHEF) effect. mdpi.com In the free ligand state, photophysical processes such as photoinduced electron transfer (PET) or efficient vibrational and rotational de-excitation pathways can quench fluorescence, resulting in a weakly emissive or non-emissive state. Upon chelation with a metal ion, the Schiff base ligand forms a rigid complex. rsc.org This increased rigidity restricts non-radiative decay processes, blocking the quenching pathway and leading to a significant enhancement in fluorescence intensity—a "turn-on" response. rsc.orgrsc.org
Another key mechanism involves the modulation of Intramolecular Charge Transfer (ICT). The electronic properties of the Schiff base can be designed so that in the unbound state, an ICT process leads to a non-emissive state. Binding of an analyte can alter the electron density and energy levels of the molecule's frontier orbitals, inhibiting the ICT process and "turning on" the fluorescence. rsc.org
Table 1: Examples of Schiff Base "Turn-on" Fluorescent Sensors for Metal Ions
| Sensor | Analyte(s) | Emission Change | Proposed Mechanism |
|---|---|---|---|
| Hydrazine-derived bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide | Al³⁺, Zn²⁺ | Fluorescence intensity increases at 458 nm (Al³⁺) and 478 nm (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Diarylethene-based Schiff base | Zn²⁺, Mg²⁺ | Obvious "turn-on" signal (cyan for Zn²⁺, yellow-green for Mg²⁺) | Hindering of ESIPT process |
| Pyrazole-based Schiff base | Zn²⁺ | Fluorescence turn-on response | Chelation-Enhanced Fluorescence (CHEF) |
This table is interactive and can be sorted by column.
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in Schiff bases containing a hydroxyl group ortho to the imine nitrogen. Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group (proton donor) to the imine nitrogen (proton acceptor). mdpi.com This process results in the formation of a transient keto-tautomer, which has a distinct, large Stokes-shifted emission compared to the normal enol-form emission. nih.gov
The ESIPT process can be exploited for chemosensing. When a target analyte, such as a metal ion (e.g., Zn²⁺ or Mg²⁺), coordinates with the hydroxyl oxygen and the imine nitrogen, it blocks the proton transfer pathway. rsc.orgnih.gov This inhibition of the ESIPT process prevents the formation of the keto-tautomer. Consequently, the characteristic long-wavelength emission from the keto form is suppressed, while the emission from the initial enol form is restored or enhanced, leading to a significant change in the fluorescence signal. nih.gov This "turn-on" or ratiometric response can be used for the sensitive detection of the analyte. mdpi.com
Selective and Sensitive Detection of Specific Analytes (e.g., Metal Ions)
A key objective in sensor development is achieving high selectivity (the ability to detect a specific analyte in the presence of other potentially interfering species) and sensitivity (the ability to detect low concentrations of the analyte). Schiff bases derived from structures like this compound are effective in detecting a variety of metal ions. nih.govnih.gov
Selectivity is governed by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory, the ionic radius of the metal ion, and the geometry of the binding pocket created by the Schiff base ligand. nih.gov By modifying the steric and electronic properties of the aldehyde and amine precursors, the ligand's cavity size and donor atom characteristics can be tailored to preferentially bind a specific metal ion. rsc.org
For instance, a Schiff base sensor was designed for the selective colorimetric detection of Cu²⁺ ions. rsc.org The interaction between the sensor and Cu²⁺ resulted in a visible color change, and computational studies helped to validate the structural and absorption data. rsc.org In another study, a zinc(II) Schiff base complex was used as a fluorescent sensor for the sensitive detection of copper(II) ions in an aqueous solution through a transmetalation mechanism. nih.gov The sensitivity of these sensors is often quantified by their Limit of Detection (LOD), which represents the lowest analyte concentration that can be reliably measured.
Table 2: Performance of Selected Schiff Base Chemosensors for Metal Ion Detection
| Schiff Base Sensor | Target Analyte | Technique | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| 2,4-dihydroxy benzaldehyde-based Schiff base | Cu²⁺ | Colorimetric | 42.09 nM | rsc.org |
| Diarylethene-based Schiff base | Zn²⁺ | Fluorescence | 14 nM | nih.gov |
| Diarylethene-based Schiff base | Mg²⁺ | Fluorescence | 44.6 nM | nih.gov |
| Polyazulene-based material | Pb²⁺ | Electrochemical | ~1 nM | mdpi.com |
| Zinc(II) Schiff Base Complex | Cu²⁺ | Fluorescence | Not specified | nih.gov |
This table is interactive and can be sorted by column.
Development of Solid-State Optical Sensing Platforms (e.g., Paper Strips, TLC Plates)
While solution-based sensing is valuable for laboratory analysis, the development of solid-state platforms is crucial for practical, on-site applications. mdpi.commdpi.com Paper-based sensors, such as test strips, offer significant advantages, including low cost, portability, ease of use, and disposability. mdpi.comrsc.org
To create such a sensor, a solution of the Schiff base chemosensor is immobilized onto a solid substrate like filter paper or a TLC plate. rsc.orgnih.gov When the strip is exposed to a sample containing the target analyte, the sensing reaction occurs on the solid support, resulting in a colorimetric or fluorescent change that can often be observed by the naked eye or with a simple UV lamp. rsc.orgnih.gov For example, a diarylethene-based Schiff base was successfully incorporated into test papers for the convenient and efficient identification of Zn²⁺ and Mg²⁺ through fluorescent color variation. nih.gov Similarly, "Test Kits" coated with a biphenyl-containing amido Schiff base demonstrated the successful selective detection of Al³⁺ ions under UV light. rsc.org These platforms translate sophisticated chemical sensing mechanisms into user-friendly diagnostic tools for environmental monitoring and other field applications. mdpi.comrsc.org
Theoretical Insights into Sensing Mechanisms (e.g., Quantum Theory of Atoms in Molecules - QTAIM Analysis)
Theoretical and computational studies are indispensable tools for understanding the intricate mechanisms of chemosensing at the molecular level. researchgate.net Techniques like Density Functional Theory (DFT) provide profound insights into the interactions between the Schiff base sensor and the analyte. rsc.orgrsc.org
DFT calculations can be used to optimize the geometries of the free ligand and its metal complexes, helping to predict the most stable binding configurations. rsc.orgmdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can explain the electronic transitions responsible for the observed UV-visible absorption and fluorescence spectra. rsc.orgrsc.org Furthermore, these calculations can elucidate the nature of the sensing mechanism, such as confirming a Metal-to-Ligand Charge Transfer (MLCT) or an Intramolecular Charge Transfer (ICT) process upon complexation. rsc.orgrsc.org
While direct mentions of Quantum Theory of Atoms in Molecules (QTAIM) for this specific compound are limited, this and other advanced computational analyses like Non-Covalent Interaction (NCI) analysis are powerful methods used for similar systems. mdpi.com They allow for the detailed characterization of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for the stability and selectivity of the sensor-analyte complex. mdpi.com These theoretical approaches complement experimental results, providing a comprehensive understanding of the sensing event and guiding the rational design of new and improved chemosensors. rsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(4-Methoxybenzylideneamino)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Schiff base formation, involving condensation of 4-methoxybenzaldehyde with 4-aminobenzoic acid. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst use : Acidic catalysts (e.g., glacial acetic acid) improve imine bond formation.
- Temperature control : Reactions typically proceed at 60–80°C for 6–12 hours .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Yield optimization requires monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- FT-IR : Confirms imine bond (C=N stretch at ~1600–1650 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) .
- NMR : <sup>1</sup>H NMR reveals methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm); <sup>13</sup>C NMR identifies carbonyl carbons (δ ~170 ppm) .
- UV-Vis : Absorption bands at ~300–350 nm indicate π→π* transitions in the conjugated Schiff base system .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- Computational modeling : Use density functional theory (DFT) to simulate IR and NMR spectra. Discrepancies in peak positions may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) .
- Impurity analysis : Employ LC-MS to detect byproducts (e.g., unreacted aldehydes) that may skew experimental data .
- X-ray crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., using SHELXL for refinement). Compare bond lengths/angles with DFT-optimized geometries .
Q. What strategies optimize crystallization for high-resolution X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate) to achieve slow evaporation and high-quality crystals .
- Temperature gradients : Gradual cooling (0.5°C/hour) from saturated solutions reduces lattice defects .
- Additive use : Trace surfactants (e.g., CTAB) can modify crystal morphology for improved diffraction .
- Data refinement : Use SHELXL-2018 with restraints for anisotropic displacement parameters to handle thermal motion artifacts .
Q. How can computational models predict biological interactions of this compound?
- Methodological Answer :
- Molecular docking : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., cyclooxygenase). Focus on the methoxy and carboxylic acid groups as key pharmacophores .
- MD simulations : Run 100-ns simulations in explicit solvent to evaluate stability of ligand-receptor complexes. Analyze hydrogen bonding and hydrophobic interactions .
- ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) based on logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
